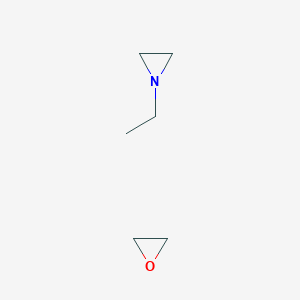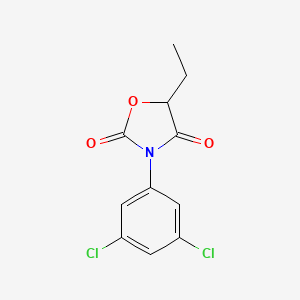
3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione is a chemical compound that belongs to the class of oxazolidinediones This compound is characterized by the presence of a 3,5-dichlorophenyl group attached to an oxazolidine-2,4-dione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione typically involves the reaction of 3,5-dichlorobenzoyl chloride with ethylamine, followed by cyclization with glycine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of microbial growth and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorobenzamide Derivatives: These compounds share the 3,5-dichlorophenyl group and exhibit similar chemical properties.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Another compound with a 3,5-dichlorophenyl group, known for its biological activities.
Uniqueness
3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione is unique due to its oxazolidine-2,4-dione ring structure, which imparts distinct chemical reactivity and potential biological activities. Its combination of the 3,5-dichlorophenyl group with the oxazolidine ring makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
24201-56-7 |
|---|---|
Formule moléculaire |
C11H9Cl2NO3 |
Poids moléculaire |
274.10 g/mol |
Nom IUPAC |
3-(3,5-dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C11H9Cl2NO3/c1-2-9-10(15)14(11(16)17-9)8-4-6(12)3-7(13)5-8/h3-5,9H,2H2,1H3 |
Clé InChI |
GUYPULURUTWECR-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


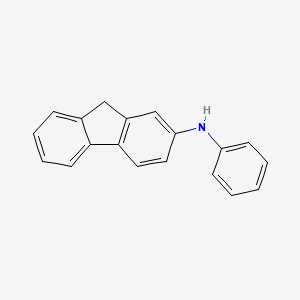
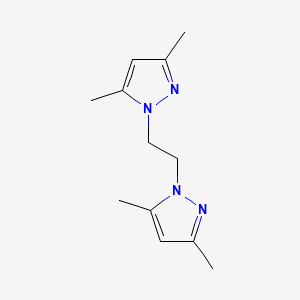
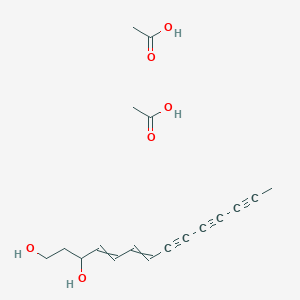
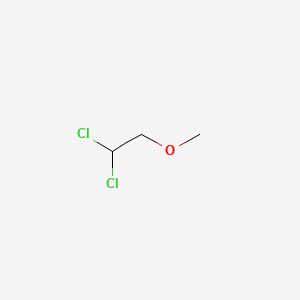
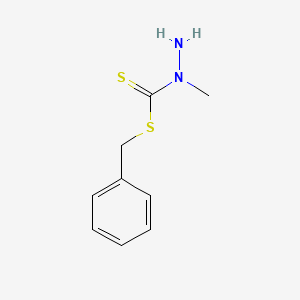
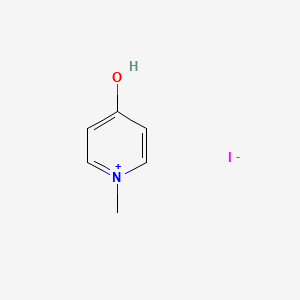

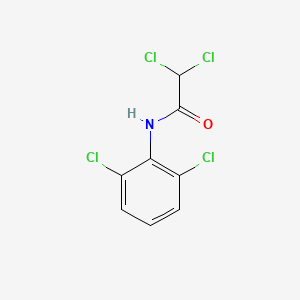
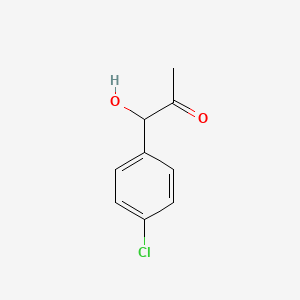
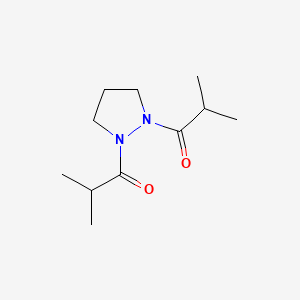
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate](/img/structure/B14696938.png)

![3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14696945.png)
